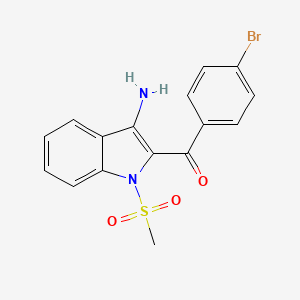![molecular formula C11H10N2 B11947599 3,3a,8,8a-Tetrahydro-3,8-methanoindeno[2,1-c]pyrazole CAS No. 70332-88-6](/img/structure/B11947599.png)
3,3a,8,8a-Tetrahydro-3,8-methanoindeno[2,1-c]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for RCL T209163 are not extensively documented in the available literature. it is typically synthesized through organic synthesis techniques involving the formation of the triazole ring structure . Industrial production methods for such compounds often involve multi-step synthesis processes, including the use of various reagents and catalysts to achieve the desired chemical structure.
Chemical Reactions Analysis
RCL T209163 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
RCL T209163 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be used in the study of biological pathways and mechanisms.
Industry: It can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
RCL T209163 can be compared with other similar compounds, such as:
- RCL T209171
- RCL T209112
- RCL T209120
- RCL T209066
These compounds share similar structural features but may differ in their specific functional groups and reactivity . The uniqueness of RCL T209163 lies in its specific triazole ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
70332-88-6 |
|---|---|
Molecular Formula |
C11H10N2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
4,5-diazatetracyclo[7.4.0.02,6.03,8]trideca-1(13),4,9,11-tetraene |
InChI |
InChI=1S/C11H10N2/c1-2-4-7-6(3-1)8-5-9-10(7)11(8)13-12-9/h1-4,8-11H,5H2 |
InChI Key |
JKPDPNOIHBPTCM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C(C1N=N3)C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5S)-5-({[Tri(propan-2-yl)silyl]oxy}methyl)oxolan-2-one](/img/structure/B11947522.png)

![{[(1E)-1-Propenylsulfonyl]methyl}benzene](/img/structure/B11947537.png)




![Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride](/img/structure/B11947590.png)




